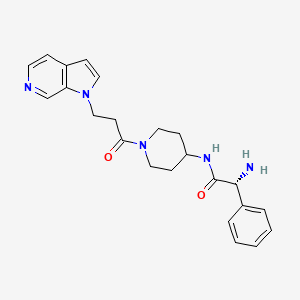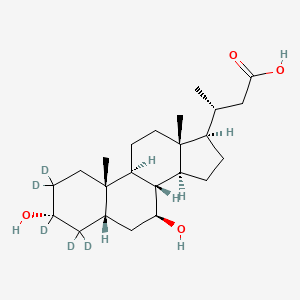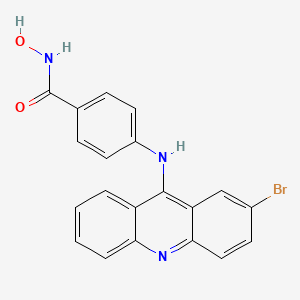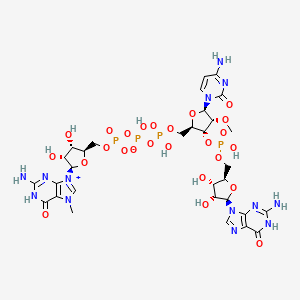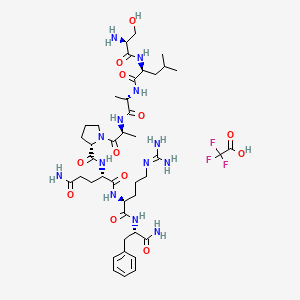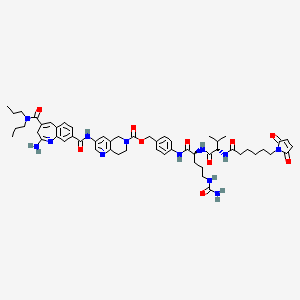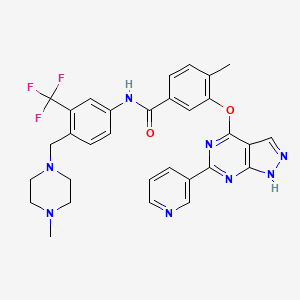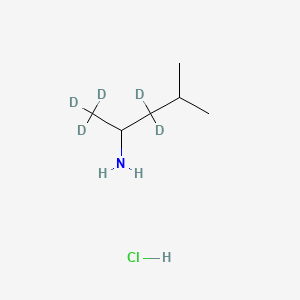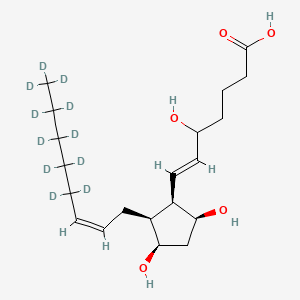
8,12-iso-iPF2|A-VI-d11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,12-iso-iPF2|A-VI-d11 is a deuterium-labeled analog of 8,12-iso-iPF2|A-VI, which is an isoprostane. Isoprostanes are a class of compounds formed by the free radical-induced peroxidation of arachidonic acid, a polyunsaturated fatty acid. These compounds are used as biomarkers for oxidative stress, which is a condition characterized by excessive free radicals in the body that can damage cells and tissues .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,12-iso-iPF2|A-VI-d11 involves the incorporation of deuterium atoms into the parent compound 8,12-iso-iPF2|A-VI. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves the use of industrial-grade deuterated reagents and solvents, as well as specialized equipment to handle the reactions under controlled conditions. The process is optimized for yield and purity to meet the demands of scientific research and pharmaceutical applications .
化学反应分析
Types of Reactions
8,12-iso-iPF2|A-VI-d11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions can vary but typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of this compound can lead to the formation of various oxidized isoprostanes, while reduction can lead to the formation of reduced isoprostanes .
科学研究应用
8,12-iso-iPF2|A-VI-d11 is widely used in scientific research due to its role as a biomarker for oxidative stress. Its applications include:
Chemistry: Used in studies to understand the mechanisms of lipid peroxidation and the formation of isoprostanes.
Biology: Used to study the effects of oxidative stress on biological systems, including cells and tissues.
Medicine: Used as a biomarker to assess oxidative stress levels in various diseases, including cardiovascular diseases, neurodegenerative diseases, and cancer.
作用机制
The mechanism of action of 8,12-iso-iPF2|A-VI-d11 involves its formation through the free radical-induced peroxidation of arachidonic acid. This process generates reactive oxygen species that can damage cellular components, leading to oxidative stress. The compound acts as a biomarker by indicating the presence and extent of oxidative stress in biological systems .
相似化合物的比较
Similar Compounds
Similar compounds to 8,12-iso-iPF2|A-VI-d11 include other isoprostanes such as:
- 8,12-iso-iPF2|A-VI
- 8,12-iso-iPF2|A-VI-d4
- 8,12-iso-iPF2|A-VI-d8
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which makes it a valuable tool for mass spectrometry-based quantitation. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise measurement of oxidative stress levels in biological samples .
属性
分子式 |
C20H34O5 |
|---|---|
分子量 |
365.5 g/mol |
IUPAC 名称 |
(E)-7-[(1R,2S,3R,5S)-3,5-dihydroxy-2-[(Z)-4,4,5,5,6,6,7,7,8,8,8-undecadeuteriooct-2-enyl]cyclopentyl]-5-hydroxyhept-6-enoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-5-6-7-10-16-17(19(23)14-18(16)22)13-12-15(21)9-8-11-20(24)25/h6-7,12-13,15-19,21-23H,2-5,8-11,14H2,1H3,(H,24,25)/b7-6-,13-12+/t15?,16-,17+,18+,19-/m0/s1/i1D3,2D2,3D2,4D2,5D2 |
InChI 键 |
RZCPXIZGLPAGEV-JVUJZTPFSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C[C@@H]1[C@@H](C[C@@H]([C@@H]1/C=C/C(CCCC(=O)O)O)O)O |
规范 SMILES |
CCCCCC=CCC1C(CC(C1C=CC(CCCC(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


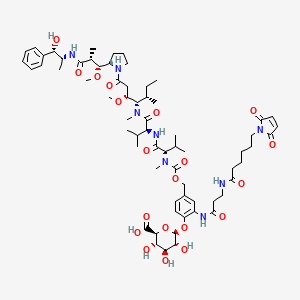
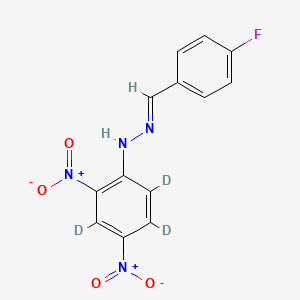
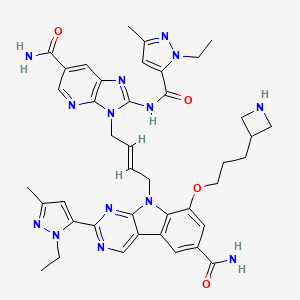
![(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12415900.png)
